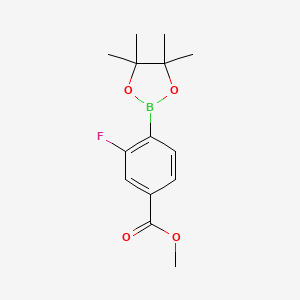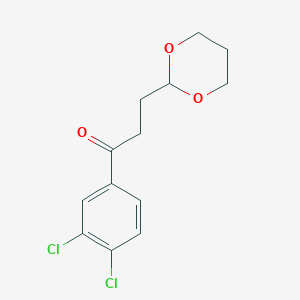
3',4'-Dichlor-3-(1,3-Dioxan-2-yl)propiophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis of 3',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone is not described in the provided papers, derivatives of 1,4-dioxan have been synthesized and studied. For instance, derivatives of 1,4-dioxan with various substituents have been prepared, indicating that the synthesis of such compounds is feasible through methods such as etherification, halogenation, and acetal formation . The synthesis of related compounds often involves multiple steps, including protection and deprotection of functional groups, as well as careful control of reaction conditions to achieve the desired selectivity and yield.
Molecular Structure Analysis
The molecular structure of 3',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone would be expected to show characteristics similar to those of its related compounds. The presence of the 1,3-dioxan ring suggests a degree of conformational flexibility, while the dichloro substitution pattern on the aromatic ring would influence the electronic properties of the molecule. Techniques such as NMR and IR spectroscopy are typically employed to elucidate the structure of such compounds .
Chemical Reactions Analysis
The reactivity of 3',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone can be inferred from the reactivity of similar compounds. The presence of the 1,3-dioxan ring makes it susceptible to acid-catalyzed hydrolysis, while the dichloro substitution on the aromatic ring could participate in nucleophilic aromatic substitution reactions. The propiophenone moiety could undergo further functionalization, such as reduction of the carbonyl group or reactions at the alpha position .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone would likely include moderate solubility in organic solvents due to the presence of the dioxan ring and the aromatic system. The dichloro substituents would increase the density and molecular weight of the compound. The melting and boiling points would be influenced by the molecular weight and the presence of the dioxan ring, which could introduce additional intermolecular interactions such as hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Entwicklung antimikrobieller Wirkstoffe
Diese Verbindung wurde auf ihre antimikrobiellen Eigenschaften, insbesondere gegen Bakterien wie E. coli und S. aureus sowie Pilze wie C. albicans, untersucht . Ihre Struktur ermöglicht die Einarbeitung in größere Moleküle, die mikrobielle Zellwände stören oder wichtige biologische Prozesse stören können.
Materialwissenschaft: Fortschrittliche Polymersynthese
In der Materialwissenschaft kann die reaktive Ketongruppe der Verbindung verwendet werden, um neuartige Polymere mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder Umweltbeständigkeit zu erzeugen. Dies ist besonders nützlich bei der Entwicklung von Materialien für raue Bedingungen .
Chemische Synthese: Zwischenprodukt für organische Verbindungen
Die Dichlor- und Dioxangruppen machen sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese. Sie kann verschiedene chemische Reaktionen eingehen und so Wege zur Synthese komplexer Moleküle für Pharmazeutika oder Agrochemikalien eröffnen .
Analytische Chemie: Chromatographische Studien
Aufgrund ihrer einzigartigen chemischen Eigenschaften kann diese Verbindung als Standard in der chromatographischen Analyse dienen, um ähnliche organische Verbindungen in komplexen Gemischen zu identifizieren und zu quantifizieren .
Pharmakologie: Forschung zum Arzneimittelstoffwechsel
In der Pharmakologie können Forscher diese Verbindung verwenden, um den Arzneimittelstoffwechsel und die Entgiftungsprozesse zu untersuchen. Ihre strukturellen Merkmale ermöglichen es ihr, bestimmte Arzneimittelmoleküle nachzuahmen und so zum Verständnis der Stoffwechselwege beizutragen .
Umweltwissenschaften: Abbau von Schadstoffen
Das Potenzial der Verbindung, unter Umweltbedingungen abgebaut zu werden, kann untersucht werden, um ihr Verhalten als Schadstoff zu verstehen. Diese Informationen sind entscheidend, um ihre Auswirkungen auf Ökosysteme zu beurteilen und Strategien für die Sanierung der Umwelt zu entwickeln .
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZANZKGDSOLHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646060 |
Source


|
| Record name | 1-(3,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884504-48-7 |
Source


|
| Record name | 1-(3,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


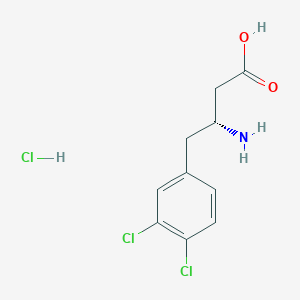
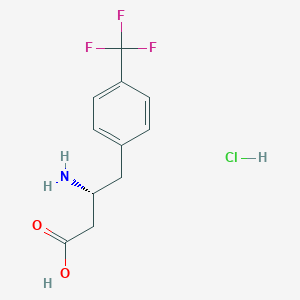


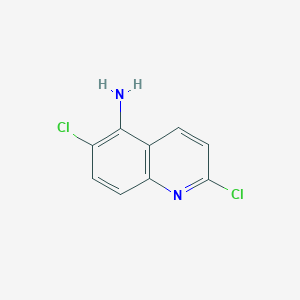

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)

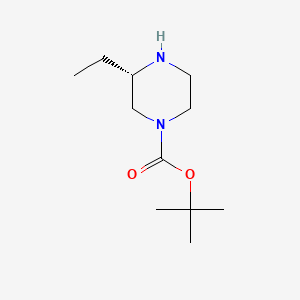
![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)
![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)

